5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine (CAS No. 676641-89-7) is a 1,2,4-triazole derivative with the molecular formula C₁₈H₂₀N₄OS and a molecular weight of 340.44 g/mol . The compound features a triazole core substituted at position 5 with a 4-ethoxyphenyl group and at position 3 with a (4-methoxyphenyl)methylthio moiety, while position 4 is occupied by an amine group. Its SMILES notation is CCOc1ccc(cc1)c1nnc(n1N)SCc1ccc(cc1)C, reflecting the ethoxy and methoxy substituents on the aromatic rings . This compound is utilized in research settings, though specific biological or industrial applications remain underexplored in the available literature .
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O2S/c1-3-24-16-10-6-14(7-11-16)17-20-21-18(22(17)19)25-12-13-4-8-15(23-2)9-5-13/h4-11H,3,12,19H2,1-2H3 |
InChI Key |
BGNKNXTUUNHKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable base.
Attachment of the Methoxyphenylmethylthio Group: This step involves the reaction of a methoxyphenylmethylthio compound with the triazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated phenyl derivatives and suitable bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Structural Comparisons
Key analogs and their distinguishing features include:
Electronic Effects :
- Electron-donating groups (e.g., ethoxy, methoxy) in the target compound may enhance stability and influence binding interactions compared to electron-withdrawing groups (e.g., nitro, sulfonyl) in analogs .
- Thioether linkages (e.g., methylthio in the target) vs. free thiols (e.g., in ) may alter redox activity and solubility .
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